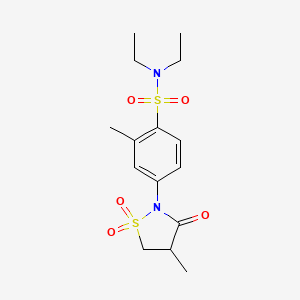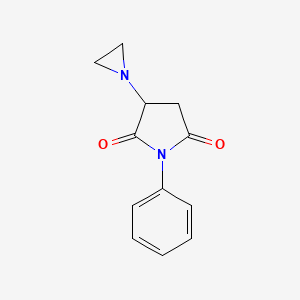![molecular formula C24H19BrN2O2 B5064122 2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide](/img/structure/B5064122.png)
2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide, also known as PNU-120596, is a small molecule inhibitor that has been widely studied for its potential in treating various diseases.
作用机制
2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide is a potent inhibitor of PARP, an enzyme that plays a critical role in DNA repair. By inhibiting PARP, this compound prevents cancer cells from repairing DNA damage, leading to cell death. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to contribute to the development of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the disease being studied. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
实验室实验的优点和局限性
One advantage of 2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide is its potency as a PARP inhibitor, which makes it an attractive candidate for cancer research. However, one limitation of this compound is its poor solubility, which can make it difficult to work with in lab experiments. Additionally, this compound has been shown to have off-target effects, which can complicate its use in some experiments.
未来方向
There are several future directions for research on 2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide. One area of focus could be on improving its solubility, which would make it easier to work with in lab experiments. Additionally, further research could be done to better understand its off-target effects and how to mitigate them. Finally, this compound could be studied in combination with other drugs to determine if it has synergistic effects in treating various diseases.
合成方法
2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide can be synthesized through a multistep process that involves the reaction of 4-aminobenzophenone with ethyl acetoacetate to form 2-(4-aminophenyl)-2-oxoethyl acetate. This intermediate is then reacted with isoquinoline in the presence of sodium ethoxide to form 2-{2-[4-(aminophenyl)-2-oxoethyl]isoquinolin-1-yl}acetic acid. Finally, this compound is treated with hydrobromic acid to yield this compound.
科学研究应用
2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide has been studied extensively for its potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the enzyme poly(ADP-ribose) polymerase (PARP). In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
属性
IUPAC Name |
N-[4-(2-isoquinolin-2-ium-2-ylacetyl)phenyl]benzamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2.BrH/c27-23(17-26-15-14-18-6-4-5-9-21(18)16-26)19-10-12-22(13-11-19)25-24(28)20-7-2-1-3-8-20;/h1-16H,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZJQLFKWZMZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C[N+]3=CC4=CC=CC=C4C=C3.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzamide](/img/structure/B5064040.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5064048.png)
![N-cyclohexyl-2-[2-(cyclohexylcarbonyl)hydrazino]-2-oxoacetamide](/img/structure/B5064062.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-ethoxyphenyl)piperazine](/img/structure/B5064073.png)
![N-[5-(1-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5064076.png)
![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5064080.png)

![1-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5064093.png)
![17-allyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5064097.png)
![3-(3,4-dimethoxyphenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5064099.png)
![2,6-dimethoxy-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B5064104.png)
![5-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)isophthalic acid](/img/structure/B5064126.png)

